(But-2-yn-1-yloxy)benzene

Descripción general

Descripción

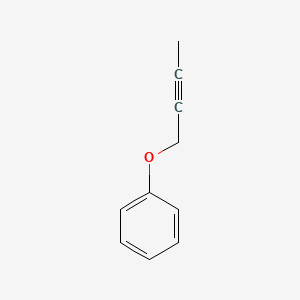

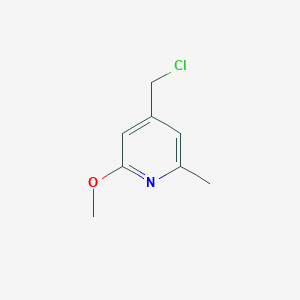

“(But-2-yn-1-yloxy)benzene” is an organic compound with the molecular formula C10H10O . It is also known by the name but-2-ynoxybenzene .

Synthesis Analysis

The synthesis of “(But-2-yn-1-yloxy)benzene” involves the reaction of 2-Butyn-1-ol and Phenol . The reaction has been carried out in the presence of various reagents and conditions, yielding different results .Molecular Structure Analysis

The molecular structure of “(But-2-yn-1-yloxy)benzene” consists of 10 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The exact mass is 146.07300 .Chemical Reactions Analysis

The chemical reactions involving “(But-2-yn-1-yloxy)benzene” have been studied under various conditions . For instance, it has been used as a reactant in the synthesis of other organic compounds .Physical And Chemical Properties Analysis

“(But-2-yn-1-yloxy)benzene” has a molecular weight of 146.18600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Organic Synthesis

(But-2-yn-1-yloxy)benzene: serves as a valuable building block in organic synthesis. Its acetylenic functionality allows for diverse chemical transformations, such as Sonogashira coupling reactions. Researchers use it to create complex molecules, including natural products and pharmaceutical intermediates .

Catalysis

The acetylenic group in (But-2-yn-1-yloxy)benzene makes it an intriguing ligand for transition metal catalysts. It participates in various catalytic processes, such as cross-coupling reactions, C-H activation, and cyclization reactions. Scientists explore its potential in designing efficient and selective catalysts .

Material Science

In material science, (But-2-yn-1-yloxy)benzene contributes to the development of functional materials. Researchers incorporate it into polymers, liquid crystals, and supramolecular assemblies. Its unique structure imparts specific properties, such as optical activity, conductivity, and self-assembly behavior .

Photochemistry and Photophysics

The conjugated system in (But-2-yn-1-yloxy)benzene makes it an interesting subject for photochemical studies. Scientists investigate its absorption and emission properties, exploring its potential as a fluorescent probe or photosensitizer. Understanding its excited-state behavior aids in designing novel materials for optoelectronic applications .

Biological Applications

Researchers explore the biological effects of (But-2-yn-1-yloxy)benzene derivatives. These compounds may exhibit antimicrobial, antitumor, or anti-inflammatory properties. By modifying the acetylenic group, scientists aim to develop bioactive molecules with therapeutic potential .

Supramolecular Chemistry

The acetylenic moiety in (But-2-yn-1-yloxy)benzene facilitates host-guest interactions and self-assembly. Scientists use it to construct functional supramolecular architectures, such as molecular cages, rotaxanes, and catenanes. These systems have applications in drug delivery, sensing, and nanotechnology .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of (But-2-yn-1-yloxy)benzene is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a crucial enzyme involved in the process of shedding, where it cleaves the membrane-bound precursors of certain proteins, converting them into their mature soluble forms .

Biochemical Pathways

The biochemical pathways affected by (But-2-yn-1-yloxy)benzene are related to the function of ADAM17. One of the key roles of ADAM17 is the cleavage of the membrane-bound precursor of TNF-alpha, a potent proinflammatory cytokine, to its mature soluble form . This process is part of the broader TNF-alpha signaling pathway, which plays a crucial role in immune response and inflammation.

Result of Action

The molecular and cellular effects of (But-2-yn-1-yloxy)benzene’s action are primarily related to its influence on ADAM17 activity. By affecting the function of ADAM17, the compound can modulate the release of soluble proteins from the cell surface, including TNF-alpha . This can have significant effects on cellular signaling and the overall immune response.

Propiedades

IUPAC Name |

but-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMLTGPNQUTCPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293471 | |

| Record name | but-2-ynyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(But-2-yn-1-yloxy)benzene | |

CAS RN |

13610-09-8 | |

| Record name | but-2-ynyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The prop-2-yn-1-yloxybenzene structure consists of a benzene ring linked to a propargyl group (prop-2-yn-1-yl) via an ether linkage. This structure is particularly interesting due to the presence of the terminal alkyne in the propargyl group. This alkyne functionality can participate in various reactions, including click chemistry reactions like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) [, ]. This allows for the facile creation of diverse molecular structures with potential biological activities.

ANone: Certainly. The research highlights the use of prop-2-yn-1-yloxybenzene derivatives in various applications:

- Fluorescent probes: Compounds like 1-iodo-4-(prop-2-yn-1-yloxy)benzene have been used as precursors for the synthesis of fluorescent boron complexes. These complexes have potential applications in imaging techniques [].

- Antileishmanial agents: Eugenol analogs containing the prop-2-yn-1-yloxybenzene moiety and 1,2,3-triazole fragments have shown promising antileishmanial activity against Leishmania braziliensis [].

- Catalytic activity: Isoxazole-substituted aryl iodides derived from 2-iodo-1,3-bis(prop-2-yn-1-yloxy)benzene have demonstrated catalytic activity in the oxidation of hydroquinones and sulfides [].

A: The research highlights the use of alkylation reactions between propargyl bromide and substituted phenols as a common strategy []. For instance, reacting guaiacol with propargyl bromide can yield 1-allyl-3-methoxy-2-(prop-2-yn-1-yloxy)benzene [].

A: The terminal alkyne of the prop-2-yn-1-yloxybenzene unit is highly reactive in [3+2] cycloaddition reactions, particularly in the presence of catalysts like copper(I) [, ]. This enables the synthesis of complex heterocyclic structures, as seen in the formation of 1,2,3-triazoles [, ]. Additionally, the alkyne can also participate in other reactions like thiol-yne reactions, broadening the scope of chemical transformations [].

A: Computational methods like density functional theory (DFT) can be used to study the electronic properties and reactivity of these compounds []. Molecular docking simulations can be employed to investigate potential binding interactions with biological targets, as demonstrated with eugenol analogs against Leishmania braziliensis [].

A: While specific SAR data for (But-2-yn-1-yloxy)benzene are not provided, the research on eugenol analogs suggests that modifications on the benzene ring and the substituents on the triazole ring significantly influence the antileishmanial activity []. Systematic modifications and biological evaluations are crucial for understanding the SAR and optimizing the desired activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)

![5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B3032200.png)

![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)

![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)

![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)